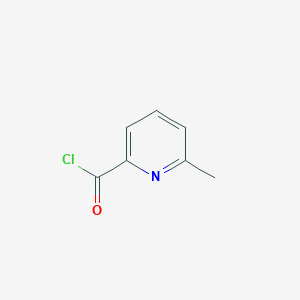

Cloruro de 6-metilpiridina-2-carbonilo

Descripción general

Descripción

6-Methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is known for its growth factor activity in vitro, binding to the type 1 receptor of the epidermal growth factor (EGF) family and inhibiting the kinase activity of EGF receptor tyrosine kinase, which is involved in cell proliferation .

Aplicaciones Científicas De Investigación

6-Methylpyridine-2-carbonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

6-Methylpyridine-2-carbonyl chloride has been shown to bind to the type 1 receptor of the epidermal growth factor (EGF) family . The EGF family of receptors plays a crucial role in regulating cell growth, proliferation, and differentiation.

Mode of Action

The compound interacts with its target by inhibiting the kinase activity of the EGF receptor tyrosine kinase . This interaction results in the inhibition of the phosphorylation process, a key step in the activation of many cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by 6-Methylpyridine-2-carbonyl chloride is the EGF receptor signaling pathway. By inhibiting the kinase activity of the EGF receptor, the compound disrupts the downstream effects of this pathway, which include cell proliferation and differentiation .

Result of Action

The molecular and cellular effects of 6-Methylpyridine-2-carbonyl chloride’s action include the inhibition of cell proliferation. Specifically, it has been shown to inhibit the growth of human breast cancer cells . This is likely due to its inhibition of the EGF receptor tyrosine kinase, which plays a key role in cell proliferation.

Análisis Bioquímico

Biochemical Properties

6-Methylpyridine-2-carbonyl chloride has been found to interact with the type 1 receptor of the epidermal growth factor (EGF) family . It inhibits the kinase activity of EGF receptor tyrosine kinase, which is involved in cell proliferation .

Cellular Effects

In cellular processes, 6-Methylpyridine-2-carbonyl chloride has been shown to inhibit the growth of human breast cancer cells . It achieves this by binding to and inhibiting the function of an enzyme called kinase .

Molecular Mechanism

At the molecular level, 6-Methylpyridine-2-carbonyl chloride exerts its effects through binding interactions with biomolecules. It binds to the type 1 receptor of the EGF family and inhibits the kinase activity of EGF receptor tyrosine kinase .

Métodos De Preparación

The synthesis of 6-Methylpyridine-2-carbonyl chloride typically involves the chlorination of 6-methylpyridine-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

6-Methylpyridine-2-carboxylic acid+SOCl2→6-Methylpyridine-2-carbonyl chloride+SO2+HCl

Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

6-Methylpyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 6-methylpyridine-2-carboxylic acid.

Reduction: It can be reduced to 6-methylpyridine-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like pyridine for nucleophilic substitution and acidic or basic conditions for hydrolysis.

Comparación Con Compuestos Similares

6-Methylpyridine-2-carbonyl chloride can be compared with similar compounds such as:

2-Chloro-6-methylpyridine-4-carbonyl chloride: This compound has a similar structure but with a chlorine atom at the 2-position instead of a carbonyl chloride group.

6-Methylpyridine-2-carboxylic acid: The precursor to 6-Methylpyridine-2-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

The uniqueness of 6-Methylpyridine-2-carbonyl chloride lies in its specific binding to the EGF receptor and its inhibitory effects on kinase activity, making it a valuable compound in scientific research and pharmaceutical applications.

Actividad Biológica

6-Methylpyridine-2-carbonyl chloride, with the molecular formula CHClNO and a molecular weight of 155.58 g/mol, is a chemical compound that has garnered attention for its biological activity, particularly in the fields of cancer research and cellular signaling. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

6-Methylpyridine-2-carbonyl chloride primarily functions as an inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase. This interaction disrupts the EGF signaling pathway, which is crucial for cell proliferation and differentiation. The compound binds to the type 1 receptor of the EGF family, inhibiting its kinase activity and leading to reduced cell growth in various cancer cell lines, particularly human breast cancer cells.

Key Mechanisms

- Binding Affinity : It has shown significant binding affinity to EGF receptors, which is critical for its inhibitory effects on cell proliferation.

- Inhibition of Kinase Activity : By inhibiting EGF receptor tyrosine kinase, it disrupts downstream signaling pathways that promote tumor growth and survival.

The compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 155.58 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Reacts with nucleophiles like amines and alcohols to form derivatives |

Biological Activity

Research indicates that 6-Methylpyridine-2-carbonyl chloride exhibits notable anti-cancer properties:

Case Studies

Several studies highlight the effectiveness of 6-Methylpyridine-2-carbonyl chloride in cancer research:

- Case Study 1 : A study published in a peer-reviewed journal explored the compound's effects on breast cancer cell lines, revealing a significant reduction in cell viability at varying concentrations. The results indicated an IC value demonstrating effective inhibition compared to control groups.

- Case Study 2 : Another investigation focused on the compound's role in modulating EGF receptor activity, showcasing its potential as a therapeutic agent in targeted cancer therapies. The study emphasized the importance of structure-activity relationships (SAR) in optimizing efficacy .

Comparative Analysis with Similar Compounds

6-Methylpyridine-2-carbonyl chloride can be compared with other pyridine derivatives to understand its unique biological activity:

| Compound | Structure Comparison | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylpyridine-4-carbonyl chloride | Similar structure but with chlorine substitution | Moderate anticancer activity |

| 6-Methylpyridine-2-carboxylic acid | Precursor without acyl chloride functionality | Limited biological activity |

Propiedades

IUPAC Name |

6-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLOINHCQMHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559027 | |

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126125-54-0 | |

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.